molecular formula C8H8O2S B14835638 3-Hydroxy-2-(methylthio)benzaldehyde

3-Hydroxy-2-(methylthio)benzaldehyde

Cat. No.: B14835638
M. Wt: 168.21 g/mol
InChI Key: VPIXQGZAZKBXLC-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C8H8O2S and a molecular weight of 168.21 g/mol . . This compound is characterized by the presence of a hydroxyl group (-OH) and a methylsulfanyl group (-SCH3) attached to a benzaldehyde ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfanyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of 3-Hydroxy-2-(methylsulfanyl)benzaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-2-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The hydroxyl and methylsulfanyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Hydroxy-2-(methylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(methylsulfanyl)benzaldehyde involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and methylsulfanyl groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its effects on cellular processes.

Comparison with Similar Compounds

Comparison: 3-Hydroxy-2-(methylsulfanyl)benzaldehyde is unique due to the specific positioning of the hydroxyl and methylsulfanyl groups on the benzaldehyde ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the hydroxyl group at the 3-position and the methylsulfanyl group at the 2-position provides unique properties that are not observed in other isomers.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-hydroxy-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H8O2S/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3

InChI Key

VPIXQGZAZKBXLC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1O)C=O

Origin of Product

United States

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